Isooctyl methacrylate

Description

Properties

IUPAC Name |

6-methylheptyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)8-6-5-7-9-14-12(13)11(3)4/h10H,3,5-9H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLZEHVGKWKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067403 | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28675-80-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028675801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Isooctyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl methacrylate (IOMA) is a branched-chain acrylic monomer that plays a significant role in the synthesis of specialty polymers. Its unique structure, characterized by a bulky, hydrophobic isooctyl group and a reactive methacrylate functionality, imparts a distinct set of physical and chemical properties to the polymers derived from it. These properties, including a low glass transition temperature, hydrophobicity, and good thermal stability, make IOMA a valuable component in a wide array of applications, particularly in the fields of pressure-sensitive adhesives, coatings, and, increasingly, in the development of novel drug delivery systems and biomaterials.

This technical guide provides a comprehensive overview of the core physical properties of isooctyl methacrylate, offering insights into its behavior as a monomer and the characteristics of its corresponding polymer, poly(isooctyl methacrylate) (PIOMA). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile monomer in their research and development endeavors.

Chemical Structure and Identification

The chemical structure of isooctyl methacrylate is fundamental to understanding its physical properties and reactivity. The presence of the methacrylate group allows for polymerization, while the branched isooctyl ester group influences the properties of the resulting polymer.

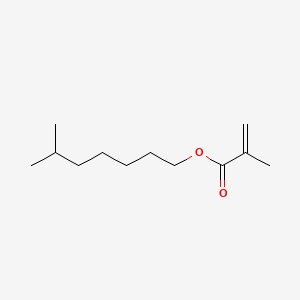

Caption: Chemical structure of Isooctyl Methacrylate.

Table 1: Chemical Identification of Isooctyl Methacrylate

| Identifier | Value |

| CAS Number | 28675-80-1[1][2] |

| Molecular Formula | C₁₂H₂₂O₂[1][2] |

| Molecular Weight | 198.31 g/mol [2] |

| Synonyms | ISO-OCTYL METHACRYLATE, 2-methyl-2-propenoic acid isooctyl ester, 2-Propenoic acid, 2-methyl-, isooctyl ester[1] |

Core Physical Properties of the Monomer

The physical properties of the isooctyl methacrylate monomer are critical for its handling, storage, and polymerization. These properties are summarized in the table below.

Table 2: Physical Properties of Isooctyl Methacrylate Monomer

| Property | Value | Source(s) |

| Appearance | Liquid | [1] |

| Density | 0.879 g/cm³ | [1] |

| Boiling Point | 247 °C at 760 mmHg | [1] |

| Flash Point | 91.4 °C | [1] |

| Refractive Index | 1.436 | [1] |

| Vapor Pressure | 0.076 mmHg @ 25 °C (Estimated) | [1] |

| Water Solubility | Insoluble | [1] |

| Viscosity | ~2 mPa·s at 25°C | [3] |

Solubility Profile

While insoluble in water, isooctyl methacrylate is readily soluble in a wide range of common organic solvents. This high solubility is advantageous for solution polymerization and for formulating coatings and adhesives. Based on the general solubility of methacrylate esters, isooctyl methacrylate is expected to be miscible with alcohols (such as ethanol and methanol), ketones (like acetone), esters (including ethyl acetate), ethers (such as tetrahydrofuran), and chlorinated solvents (like chloroform and dichloromethane).[4][5][6][7][8] It will also be soluble in non-polar solvents like hexane. The principle of "like dissolves like" governs its solubility, where its ester functionality and long alkyl chain allow for miscibility with a variety of organic media.

Polymer Characteristics: Poly(isooctyl methacrylate)

The polymerization of isooctyl methacrylate yields poly(isooctyl methacrylate) (PIOMA), a polymer with properties largely dictated by the bulky isooctyl side chain.

Glass Transition Temperature (Tg)

Polymerization and Copolymerization Behavior

Isooctyl methacrylate can be polymerized via free-radical polymerization, a common and versatile method for producing acrylic polymers. A critical aspect for researchers is understanding its copolymerization behavior with other monomers, which allows for the tailoring of polymer properties for specific applications. This behavior is quantified by monomer reactivity ratios.

Reactivity Ratios

Reactivity ratios (r1 and r2) describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (homopolymerization) versus the other monomer (copolymerization). While specific reactivity ratios for isooctyl methacrylate with common comonomers like methyl methacrylate (MMA) and butyl acrylate (BA) are not explicitly detailed in the provided search results, general trends for long-chain alkyl methacrylates can be inferred.

For the copolymerization of a long-chain methacrylate (like IOMA, M1) with a short-chain methacrylate (like MMA, M2), the reactivity ratios are often close to unity, suggesting a tendency towards random copolymerization. In the case of copolymerization with an acrylate like butyl acrylate, the methacrylate radical is generally more reactive than the acrylate radical, and both radicals often prefer to add the methacrylate monomer. This typically results in r(methacrylate) > 1 and r(acrylate) < 1.[10][11][12][13][14][15][16][17][18][19]

Applications in Drug Delivery and Biomaterials

The unique properties of isooctyl methacrylate and its polymer make them attractive for applications in the pharmaceutical and biomedical fields, particularly in transdermal drug delivery systems. The low Tg and inherent tackiness of IOMA-containing copolymers are ideal for formulating pressure-sensitive adhesives that ensure good skin contact and facilitate drug permeation.[20][21]

The hydrophobic nature of the isooctyl group can be leveraged to create polymer matrices for the controlled release of hydrophobic drugs. By copolymerizing IOMA with functional monomers, it is possible to create amphiphilic or stimuli-responsive polymers for advanced drug delivery applications, such as nanoparticles for targeted therapy.[22][23][24][25][26][27]

Experimental Protocol: Preparation of Isooctyl Methacrylate-Based Nanoparticles for Drug Delivery

This protocol provides a general framework for the preparation of drug-loaded nanoparticles using isooctyl methacrylate via emulsion polymerization. This method is a common technique for producing polymer nanoparticles in the sub-micron size range.

Objective: To synthesize drug-loaded poly(isooctyl methacrylate) nanoparticles.

Materials:

-

Isooctyl methacrylate (monomer)

-

A functional co-monomer (e.g., methacrylic acid for pH-responsiveness)

-

A hydrophobic drug

-

A surfactant (e.g., sodium dodecyl sulfate, SDS)

-

A water-soluble initiator (e.g., potassium persulfate, KPS)

-

Deionized water

-

Nitrogen gas

Workflow Diagram:

Caption: Workflow for nanoparticle synthesis.

Step-by-Step Methodology:

-

Preparation of the Oil Phase: Dissolve the desired amount of the hydrophobic drug and the functional co-monomer in isooctyl methacrylate.

-

Preparation of the Aqueous Phase: In a separate vessel, dissolve the surfactant (e.g., SDS) in deionized water.

-

Emulsification: Add the oil phase to the aqueous phase while stirring vigorously. Homogenize the mixture using a high-speed homogenizer or sonicator to form a stable oil-in-water emulsion.

-

Polymerization:

-

Transfer the emulsion to a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

-

Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Heat the emulsion to the desired reaction temperature (typically 60-80 °C).

-

Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.

-

Continue the reaction under a nitrogen atmosphere for several hours (e.g., 4-6 hours).

-

-

Purification:

-

Once the polymerization is complete, cool the nanoparticle dispersion to room temperature.

-

Purify the nanoparticles to remove unreacted monomers, surfactant, and initiator. This can be achieved by methods such as dialysis against deionized water or repeated cycles of centrifugation and redispersion in fresh deionized water.

-

-

Characterization: Characterize the resulting nanoparticles for size, morphology, drug loading, and release properties using appropriate analytical techniques (e.g., dynamic light scattering, transmission electron microscopy, UV-Vis spectroscopy).

Conclusion

Isooctyl methacrylate is a monomer with a unique combination of physical properties that translate into valuable characteristics in its corresponding polymers. Its low glass transition temperature, hydrophobicity, and good solubility in organic solvents make it a versatile building block for a wide range of applications. For researchers and professionals in drug development, the potential of IOMA in creating advanced drug delivery systems, particularly for transdermal applications, is of significant interest. A thorough understanding of its physical properties, polymerization behavior, and the characteristics of its polymers is essential for harnessing the full potential of this important acrylic monomer.

References

- Siołek, M., & Matlengiewicz, M. (2014). Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates.

- BenchChem. (n.d.).

- Gabriel, C., & Dubé, M. A. (2005). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Macromolecular Reaction Engineering, 2(4), 332-344.

- Google Patents. (n.d.). Transdermal methylphenidate compositions with acrylic block copolymers.

- ResearchGate. (n.d.). Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)

- Sivasubramanian, V., & Nagabhushanam, T. (1991). Synthesis, Characterization and Determination of Reactivity-Ratios of Acrylamide-Methacrylate Copolymers. Journal of the Chemical Society of Pakistan, 13(4), 253-256.

- Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.

- Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.

- Google Patents. (n.d.). Acrylic polymers and their use in transdermal drug delivery.

- VNU Journal of Science. (2019).

-

Axios Research. (n.d.). Isooctyl Methacrylate. Retrieved from [Link]

- ResearchGate. (n.d.).

- ChemRxiv. (2021).

- ResearchGate. (2008).

- Ho Chi Minh City University of Technology. (2019).

-

PubChem. (n.d.). Isooctyl acrylate. Retrieved from [Link]

- ResearchGate. (2018). Development of thermosensitive poly(n-isopropylacrylamide- co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release.

-

PubChem. (n.d.). Isobutyl Methacrylate. Retrieved from [Link]

- Scientific.Net. (2011). Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate)

- Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. (2002).

- Scientific & Academic Publishing. (2012).

- Google Patents. (n.d.). Preparation process of isooctyl acrylate.

- ResearchGate. (2010). High Glass Transition Temperatures of Poly(methyl methacrylate)

- MDPI. (2021).

- ResearchGate. (2014).

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- UCL Discovery. (2016).

- NIH. (2021). Preparation and use of nanogels as carriers of drugs.

- ResearchGate. (2018). An overview on Common Organic Solvents and their Toxicity Abstract.

- Justia Patents. (2015). (Meth)acrylate polymers for improving the viscosity index.

- University of Rochester. (n.d.). Solvents and Polarity.

- University of Minnesota. (2022). Properties of Common Organic Solvents.

- The Signal Group. (n.d.). Solvent Miscibility Table.

Sources

- 1. echemi.com [echemi.com]

- 2. Isooctyl Methacrylate - CAS - 28675-80-1 | Axios Research [axios-research.com]

- 3. Isooctyl acrylate | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobutyl Methacrylate | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. csustan.edu [csustan.edu]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI® | MDPI [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Determination of Reactivity Ratios of N-butyl Acrylate/methyl Methacrylate Copolymerization by NMR Spectroscopy | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 18. cjps.org [cjps.org]

- 19. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]

- 20. US20140276483A1 - Transdermal methylphenidate compositions with acrylic block copolymers - Google Patents [patents.google.com]

- 21. US20170165205A1 - Acrylic polymers and their use in transdermal drug delivery - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications [revistapolimeros.org.br]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 27. Preparation and use of nanogels as carriers of drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isooctyl Methacrylate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of isooctyl methacrylate, a versatile monomer pivotal in the development of a wide array of polymeric materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and key applications of this important industrial chemical, with a particular focus on its most common isomer, 2-ethylhexyl methacrylate.

Introduction: Unveiling Isooctyl Methacrylate

Isooctyl methacrylate is an organic compound belonging to the methacrylate ester family. While the term "isooctyl" can denote several structural isomers, the most commercially significant and widely studied is 2-ethylhexyl methacrylate (CAS No: 688-84-6).[1][2] This guide will primarily focus on this isomer, valued for its role in imparting flexibility, hydrophobicity, and durability to polymers. Its unique molecular architecture, featuring a branched alkyl chain, is central to the desirable properties of the polymers derived from it. These characteristics have led to its extensive use in coatings, adhesives, and increasingly, in specialized biomedical applications.[3][4]

Chemical Structure and Formula

The fundamental identity of a chemical compound lies in its structure. Understanding the arrangement of atoms and bonds is key to predicting its reactivity and physical properties.

Molecular Formula and Weight

The molecular formula for isooctyl methacrylate is C12H22O2.[5][6] This formula corresponds to a molecular weight of approximately 198.30 g/mol .[1][7]

Structural Elucidation of 2-Ethylhexyl Methacrylate

The IUPAC name for the most common isomer of isooctyl methacrylate is 2-ethylhexyl 2-methylprop-2-enoate .[7][8] Its structure consists of a methacrylate group, which provides the polymerizable vinyl functionality, and a branched eight-carbon ester side chain.

Below is a diagram illustrating the chemical structure of 2-ethylhexyl methacrylate.

Caption: Chemical structure of 2-ethylhexyl methacrylate.

Physicochemical Properties

The physical and chemical properties of 2-ethylhexyl methacrylate are crucial for its handling, processing, and application. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C12H22O2 | [1][5] |

| Molecular Weight | 198.30 g/mol | [1][7] |

| CAS Number | 688-84-6 | [1] |

| Appearance | Colorless liquid | [8] |

| Odor | Ester-like | [2] |

| Density | 0.884 g/cm³ at 20 °C | [8] |

| Boiling Point | 229 °C at 760 mmHg | [9] |

| Melting Point | < -50 °C | [8][10] |

| Flash Point | 92 °C (closed cup) | [8] |

| Viscosity | 1.68 cP at 25 °C | [9] |

| Water Solubility | Very low (practically insoluble) | [11] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [8] |

| Vapor Density | 6.9 (vs air) | [11] |

| Polymer Glass Transition Temp. (Tg) | Approximately -10 °C to -50 °C | [10][12] |

Synthesis and Purification

The industrial synthesis of 2-ethylhexyl methacrylate is primarily achieved through the esterification of 2-ethylhexanol with methacrylic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of water, a byproduct.

Reaction Scheme

Caption: Synthesis of 2-ethylhexyl methacrylate via esterification.

Experimental Protocol: Representative Esterification Process

The following protocol outlines a laboratory-scale synthesis of 2-ethylhexyl methacrylate.

Materials:

-

Methacrylic acid

-

2-Ethylhexanol

-

Sulfuric acid (concentrated)

-

Hydroquinone (polymerization inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic removal of water)

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a thermometer.

-

Charging Reactants: The flask is charged with methacrylic acid, a molar excess of 2-ethylhexanol, a catalytic amount of concentrated sulfuric acid, and a small amount of hydroquinone to prevent premature polymerization. Toluene is added as an azeotropic solvent.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected.

-

Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The excess acid catalyst is neutralized by washing with a 5% sodium bicarbonate solution in a separatory funnel until the aqueous layer is neutral or slightly basic.

-

Washing: The organic layer is then washed with water to remove any remaining salts.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration. The final product is purified by vacuum distillation to remove the unreacted alcohol and other impurities.

Polymerization Characteristics

2-ethylhexyl methacrylate readily undergoes free-radical polymerization to form poly(2-ethylhexyl methacrylate). The polymerization can be initiated by thermal initiators, photoinitiators, or through controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). ATRP is particularly valuable for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for advanced applications.

The presence of the bulky, flexible 2-ethylhexyl side chain results in a polymer with a low glass transition temperature (Tg), typically in the range of -10 °C to -50 °C.[10][12] This low Tg means the polymer is in a rubbery, flexible state at room temperature, a key property for its use in pressure-sensitive adhesives and as a flexibility-enhancing comonomer in other polymer systems.

Key Applications in Research and Development

The unique properties of 2-ethylhexyl methacrylate and its corresponding polymer make it a valuable tool for scientists and researchers in various fields.

Coatings and Adhesives

In the realm of coatings, poly(2-ethylhexyl methacrylate) provides excellent flexibility, impact resistance, and weatherability.[3] It is a common component in acrylic-based paints and industrial coatings. In adhesives, its inherent tackiness and low Tg make it an ideal base for pressure-sensitive adhesives, which require a balance of adhesion and cohesion.

Biomedical Applications: Drug Delivery and Tissue Engineering

The biocompatibility and tunable properties of methacrylate-based polymers have led to their exploration in the biomedical field.[13][14]

-

Drug Delivery: The hydrophobicity of the 2-ethylhexyl group can be leveraged to encapsulate and control the release of hydrophobic drugs.[15] Copolymers containing 2-ethylhexyl methacrylate can self-assemble into micelles or nanoparticles, forming a hydrophobic core for drug loading and a hydrophilic shell for stability in aqueous environments.[15] The release of the drug can be modulated by the overall composition and architecture of the polymer.

-

Tissue Engineering: In tissue engineering, scaffolds provide a temporary framework for cells to grow and form new tissue.[16][17] Hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, are often used for this purpose.[18] While poly(2-ethylhexyl methacrylate) itself is not a hydrogel, it can be copolymerized with hydrophilic monomers to create materials with a balance of mechanical strength, flexibility, and water content suitable for tissue engineering scaffolds.[18][19] The flexibility imparted by the 2-ethylhexyl methacrylate component can be crucial for applications in soft tissue engineering.

Caption: Relationship between properties and applications of 2-ethylhexyl methacrylate.

Safety and Handling

As with any chemical, proper handling of 2-ethylhexyl methacrylate is essential to ensure safety.

-

Hazards: 2-Ethylhexyl methacrylate is a combustible liquid and can cause skin and eye irritation.[7][12] It may also cause an allergic skin reaction in sensitive individuals and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): When handling 2-ethylhexyl methacrylate, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or under a fume hood.

-

Storage: The monomer should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1] It is typically stabilized with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization.[4] The presence of oxygen is necessary for the inhibitor to function effectively, so it should not be stored under an inert atmosphere.

-

First Aid: In case of skin contact, wash the affected area thoroughly with soap and water.[7] If it comes into contact with the eyes, rinse cautiously with water for several minutes.[1] If inhaled, move the person to fresh air. In case of ingestion, do not induce vomiting and seek immediate medical attention.

Conclusion

Isooctyl methacrylate, and specifically its 2-ethylhexyl isomer, is a monomer of significant industrial and research importance. Its unique chemical structure gives rise to polymers with a valuable combination of flexibility, hydrophobicity, and durability. These properties have established its role in the coatings and adhesives industries and are now paving the way for innovative applications in the biomedical field, including drug delivery and tissue engineering. A thorough understanding of its chemical properties, synthesis, and handling is paramount for scientists and researchers looking to harness the full potential of this versatile chemical building block.

References

- 1. 2-Ethylhexyl methacrylate - Safety Data Sheet [chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. arkema.com [arkema.com]

- 4. 2-Ethylhexyl Methacrylate [achilleschem.com]

- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. download.basf.com [download.basf.com]

- 8. 2 Ethylhexyl methacrylate | CAS NO 688-84-6 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 9. 2-Ethylhexyl methacrylate (2-EHMA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 10. jamorin.com [jamorin.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. synthomer.com [synthomer.com]

CAS number for isooctyl methacrylate monomer

An In-Depth Technical Guide to Isooctyl Methacrylate Monomer for Advanced Scientific Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isooctyl Methacrylate (IOMA), focusing on its core properties, synthesis, polymerization, and critical applications in research and development, particularly within the biomedical and pharmaceutical fields. As a versatile monomer, the specific characteristics imparted by its isooctyl ester group make it a valuable component in the design of novel polymers for sophisticated applications.

Core Identity and Physicochemical Properties

Isooctyl methacrylate is an ester of methacrylic acid. The "isooctyl" designation refers to a branched eight-carbon alkyl chain, which lends the monomer significant hydrophobicity and flexibility when incorporated into a polymer backbone. This structure is key to its utility in applications requiring soft, pliable, or low-tack materials.

The definitive identifier for this monomer is its Chemical Abstracts Service (CAS) number: 28675-80-1 .[1][2][3]

Chemical Structure of Isooctyl Methacrylate

Caption: Chemical structure of Isooctyl Methacrylate.

Table 1: Physicochemical Properties of Isooctyl Methacrylate

| Property | Value | Source |

| CAS Number | 28675-80-1 | [1][2] |

| Molecular Formula | C12H22O2 | [1] |

| Molecular Weight | 198.31 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| Density | 0.879 g/cm³ | [1] |

| Boiling Point | 247°C at 760 mmHg | [1] |

| Flash Point | 91.4°C | [1] |

| Refractive Index | 1.436 | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | 0.076 mm Hg @ 25°C (Estimated) | [1] |

Synthesis of Isooctyl Methacrylate

The primary industrial synthesis route for alkyl methacrylates, including isooctyl methacrylate, is through the direct esterification of methacrylic acid with the corresponding alcohol. An alternative, transesterification from a more common methacrylate like methyl methacrylate, is also employed.

Esterification Pathway

The reaction involves heating methacrylic acid with isooctyl alcohol in the presence of an acid catalyst. To drive the reaction to completion, the water produced as a byproduct is continuously removed.

Caption: Esterification synthesis workflow for Isooctyl Methacrylate.

Experimental Protocol: Laboratory-Scale Esterification

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: Charge the flask with equimolar amounts of methacrylic acid and isooctyl alcohol. Add a polymerization inhibitor (e.g., MEHQ) to prevent premature polymerization.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when water ceases to be produced.

-

Purification: After cooling, the crude product is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried and purified via vacuum distillation to yield pure isooctyl methacrylate.

Polymerization and Copolymerization

Isooctyl methacrylate readily undergoes free-radical polymerization, a common and versatile method for producing poly(methacrylates).[4] Its bulky, flexible side chain results in polymers with a low glass transition temperature (Tg), making them soft and rubbery at room temperature.

Free-Radical Polymerization Workflow

Caption: Key stages of free-radical polymerization.

This monomer is frequently copolymerized with other acrylic or methacrylic monomers (e.g., methyl methacrylate, acrylic acid) to tailor the final polymer's properties.[5] For instance, copolymerizing with methyl methacrylate can increase the hardness and Tg, while including acrylic acid can introduce hydrophilicity and functional groups for further modification.

Advanced Applications in Drug Development and Research

The unique properties of poly(isooctyl methacrylate) (PIOMA) make it highly suitable for biomedical applications where material-tissue interaction is critical.

Drug Delivery Systems

The hydrophobicity and biocompatibility of IOMA-based polymers are leveraged to create particulate carriers like nanoparticles and microparticles for controlled drug release.[6][7] The polymer matrix can encapsulate hydrophobic drugs, protecting them from degradation and controlling their release profile.[6][8] The release kinetics can be tuned by altering the copolymer composition, for example, by incorporating hydrophilic monomers to create a more porous matrix upon hydration.[7]

Caption: IOMA copolymer forming a nanoparticle for drug delivery.

Tissue Engineering & Transdermal Systems

In tissue engineering, IOMA can be used to fabricate flexible, biocompatible scaffolds that support cell adhesion and proliferation.[6] Its low Tg and resulting softness are particularly advantageous in pressure-sensitive adhesives (PSAs) for transdermal drug delivery patches.[9] The polymer's properties ensure good skin contact and adhesion without causing significant irritation, facilitating steady drug permeation through the skin.

Safety and Handling

While valuable, isooctyl methacrylate requires careful handling due to its potential health effects. It is classified as a skin and eye irritant and may cause allergic skin reactions or respiratory irritation.[10][11][12]

Table 2: GHS Hazard Information

| Hazard | Code | Precaution | Source |

| Combustible Liquid | H227 | Keep away from heat/sparks/open flames. | [10] |

| Skin Irritation | H315 | Wear protective gloves. | [11] |

| Eye Irritation | H319 | Wear eye protection. | [11] |

| Allergic Skin Reaction | H317 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [10][11] |

| Aquatic Hazard | H410 | Very toxic to aquatic life with long-lasting effects. | [10] |

Handling and Storage Protocol

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile or neoprene gloves (avoid natural rubber), and a lab coat.[10][13]

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight, heat, and ignition sources.[14] The monomer is typically supplied with a polymerization inhibitor. Ensure the container is tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[10][13]

References

-

Axios Research. (n.d.). Isooctyl Methacrylate - CAS - 28675-80-1. Retrieved from [Link]

- Jérôme, R., et al. (2000). Synthesis and bulk properties of poly(methyl methacrylate)

-

Scientific Polymer Products, Inc. (2020). Safety Data Sheet: Isooctyl acrylate. Retrieved from [Link]

-

Expert Panel for Cosmetic Ingredient Safety. (2021). Safety Assessment of Methacrylate Ester Monomers as Used in Cosmetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isobutyl Methacrylate. PubChem Compound Database. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1743 - ISOOCTYL ACRYLATE. Retrieved from [Link]

-

Australian Government Department of Health. (2014). Butyl and isobutyl methacrylate: Human health tier II assessment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isooctyl acrylate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN111807960A - Preparation process of isooctyl acrylate.

-

Macsen Labs. (2025). Biomedical Innovations: The Role of Isooctyl Methacrylate. Retrieved from [Link]

-

Solid State Technology. (2020). Synthesis Of Copolymers Based On Isohexyl Methacrylate. Retrieved from [Link]

-

PharmaCompass. (n.d.). Isooctyl Acrylate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

PharmaCompass. (n.d.). isooctyl acrylate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHACRYLIC ACID ISOBUTYL ESTER. Retrieved from [Link]

-

Fushun Donglian Anxin Chemical Co.,Ltd. (n.d.). 2-Ethylhexyl methacrylate EHMA. Retrieved from [Link]

- Google Patents. (n.d.). US20140276483A1 - Transdermal methylphenidate compositions with acrylic block copolymers.

- National Center for Biotechnology Information. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Polymers (Basel), 13(10), 1649.

- National Center for Biotechnology Information. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. J Drug Deliv, 2012, 705435.

-

MATEC Web of Conferences. (2021). Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Poly(Methyl Methacrylate) (PMMA): Drug Delivery Applications. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Isooctyl Methacrylate - CAS - 28675-80-1 | Axios Research [axios-research.com]

- 3. parchem.com [parchem.com]

- 4. solidstatetechnology.us [solidstatetechnology.us]

- 5. orbi.umons.ac.be [orbi.umons.ac.be]

- 6. nbinno.com [nbinno.com]

- 7. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. US20140276483A1 - Transdermal methylphenidate compositions with acrylic block copolymers - Google Patents [patents.google.com]

- 10. scipoly.com [scipoly.com]

- 11. ICSC 1743 - ISOOCTYL ACRYLATE [inchem.org]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 2-Ethylhexyl methacrylate EHMA [anxinchem.com.cn]

isooctyl methacrylate molecular weight and density

An In-depth Technical Guide to the Physicochemical Properties of Isooctyl Methacrylate

Introduction: Defining Isooctyl Methacrylate

Isooctyl methacrylate (IOMA) is an ester of methacrylic acid, a monomer belonging to the broader class of acrylate and methacrylate esters. These monomers are pivotal in polymer science, serving as fundamental building blocks for a vast array of polymeric materials. The defining features of IOMA are its methacrylate group, which is readily polymerizable, and its C8 alkyl chain, which imparts flexibility, hydrophobicity, and a low glass transition temperature to the resulting polymers.

This guide provides a focused examination of two core physicochemical properties of isooctyl methacrylate: its molecular weight and density. Understanding these properties is critical for researchers in material science and drug development for applications ranging from polymer synthesis and reaction stoichiometry to formulation development and quality control.

A crucial point of clarification in the study of IOMA is the term "isooctyl." This descriptor denotes an eight-carbon branched alkyl group, but it does not specify a single, unique isomeric structure. The properties of IOMA can vary depending on the specific isomer of the octyl group. The most common commercial isomer is 2-ethylhexyl methacrylate (CAS No. 688-84-6). However, other isomers exist, and this guide will focus on the properties associated with the general CAS No. 28675-80-1, which is often linked to various branched isomers. It is imperative for researchers to identify the specific isomer used in their work by referencing the Certificate of Analysis and CAS number provided by the supplier.

Core Physicochemical Properties of Isooctyl Methacrylate

The fundamental physical constants of a chemical substance are the bedrock of its scientific and industrial application. For a monomer like isooctyl methacrylate, molecular weight and density are indispensable for accurate formulation, stoichiometric calculations in polymerization reactions, and modeling of physical processes.

Molecular Structure and Formula

The chemical formula for isooctyl methacrylate is C₁₂H₂₂O₂.[1][2][3] This formula corresponds to the combination of a methacrylate functional group and an eight-carbon alkyl (isooctyl) chain.

Caption: Generalized molecular structure of isooctyl methacrylate.

Molecular Weight

The molecular weight is a constant derived directly from the molecular formula. It is essential for converting between mass and molar quantities, which is fundamental for all chemical synthesis and analysis.

| Parameter | Value | Source |

| Chemical Formula | C₁₂H₂₂O₂ | [1][2][3][4] |

| Theoretical Molecular Weight | 198.31 g/mol | Calculated |

| Reported Molecular Weight | 198.30 g/mol | [1][3] |

| Reported Molecular Weight | 198.3 g/mol | [5] |

| Reported Molecular Weight | 198.31 g/mol | [2][4] |

The minor variations in reported values from different suppliers are typically due to rounding and are not chemically significant. For all practical purposes in a research setting, the value of 198.31 g/mol should be used.

Density

Density, the mass per unit volume, is a critical parameter for fluid handling, formulation calculations, and understanding the physical packing of molecules. Unlike molecular weight, density is an intensive property that is highly dependent on temperature and the specific isomeric structure of the molecule.

| Compound | CAS Number | Density (g/cm³) | Temperature (°C) | Source |

| Isooctyl Methacrylate | 28675-80-1 | 0.879 | Not Specified | [1] |

| 2-Ethylhexyl Methacrylate | 688-84-6 | 0.890 | 20 | [5] |

| 2-Ethylhexyl Methacrylate | 688-84-6 | 0.885 | 25 | [6] |

As the data illustrates, the density varies with the specific isomer. 2-Ethylhexyl methacrylate, a common isomer, exhibits a slightly higher density than the value reported for the more general "isooctyl methacrylate." This underscores the necessity of consulting the technical data sheet for the specific material being used. The decrease in density from 20°C to 25°C for 2-ethylhexyl methacrylate is also consistent with the expected thermal expansion of liquids.

Experimental Protocol: Determination of Density via Pycnometry

To ensure accuracy in research and development, experimental verification of key physical properties is often necessary. The following protocol outlines a reliable method for determining the density of a liquid monomer like isooctyl methacrylate using a glass pycnometer. This method is a self-validating system because it relies on calibration with a substance of well-known density (deionized water).

Methodology

-

Preparation and Cleaning:

-

Thoroughly clean a glass pycnometer (e.g., 25 mL Gay-Lussac type) with a suitable solvent (e.g., acetone), followed by deionized water.

-

Dry the pycnometer completely in an oven at 105°C for at least one hour.

-

Allow the pycnometer to cool to ambient temperature in a desiccator to prevent moisture adsorption.

-

-

Calibration with Deionized Water:

-

Weigh the clean, dry pycnometer with its stopper on an analytical balance (record as m₁).

-

Fill the pycnometer with deionized water that has been equilibrated in a temperature-controlled water bath set to a precise temperature (e.g., 20.0 ± 0.1°C).

-

Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Carefully wipe the exterior of the pycnometer dry.

-

Reweigh the filled pycnometer (record as m₂).

-

The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at the measurement temperature: V = (m₂ - m₁) / ρ_water.

-

-

Measurement of Isooctyl Methacrylate:

-

Empty and dry the calibrated pycnometer as in Step 1.

-

Fill the pycnometer with the isooctyl methacrylate sample, which has also been thermally equilibrated to the same temperature (20.0 ± 0.1°C).

-

Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (record as m₃).

-

-

Calculation:

-

The mass of the isooctyl methacrylate is m_IOMA = m₃ - m₁.

-

The density of the isooctyl methacrylate (ρ_IOMA) is calculated by dividing its mass by the calibrated volume of the pycnometer: ρ_IOMA = (m₃ - m₁) / V .

-

Caption: Experimental workflow for density determination using a pycnometer.

Conclusion

The molecular weight of isooctyl methacrylate (C₁₂H₂₂O₂) is reliably established at 198.31 g/mol . Its density is subject to variation based on the specific isomeric structure and temperature, with reported values around 0.88-0.89 g/cm³ at standard room temperatures. For all applications requiring high precision, it is paramount for researchers to consult the documentation for their specific material or perform an experimental determination of density under controlled conditions as outlined in this guide. This ensures the integrity and reproducibility of experimental results in both academic and industrial settings.

References

-

2-Ethylhexyl methacrylate EHMA. (n.d.). Fushun Donglian Anxin Chemical Co., Ltd. Retrieved from [Link]

-

Isooctyl Methacrylate - CAS 28675-80-1. (n.d.). Axios Research. Retrieved from [Link]

-

2-Ethylhexyl Methacrylate. (n.d.). Chemball. Retrieved from [Link]

Sources

solubility of isooctyl methacrylate in organic solvents

An In-depth Technical Guide to the Solubility of Isooctyl Methacrylate in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of isooctyl methacrylate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and material science who utilize this monomer in their work. We will delve into the fundamental principles governing its solubility, present a detailed solubility profile, and offer a robust experimental protocol for its determination.

Introduction to Isooctyl Methacrylate

Isooctyl methacrylate (IOMA) is an acrylic ester characterized by a long, branched alkyl chain. This unique structure imparts low volatility, excellent flexibility, and high durability to the polymers it forms. Consequently, IOMA is a critical component in the synthesis of a wide range of materials, including pressure-sensitive adhesives, coatings, and specialty plastics. A thorough understanding of its solubility is paramount for optimizing polymerization reactions, formulating products, and ensuring process efficiency.

The Science of Solubility: A Primer

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are likely to be miscible. For isooctyl methacrylate, its solubility in a given organic solvent is a function of several factors:

-

Polarity: IOMA has a relatively low polarity due to its long, nonpolar alkyl chain, which dominates its chemical behavior over the more polar methacrylate group. Therefore, it exhibits higher solubility in nonpolar or weakly polar organic solvents.

-

Hydrogen Bonding: The ester group in isooctyl methacrylate can act as a hydrogen bond acceptor. However, the bulky isooctyl group can sterically hinder this interaction. Solvents that are strong hydrogen bond donors may show limited solubility.

-

Hansen Solubility Parameters (HSP): A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is more likely to dissolve in a solvent when their respective HSP values are similar.

Solubility Profile of Isooctyl Methacrylate

The following table summarizes the solubility of isooctyl methacrylate in a range of common organic solvents. This data has been compiled from various technical data sheets and scientific literature.

| Solvent | Solvent Type | Solubility |

| Acetone | Ketone | Soluble |

| Toluene | Aromatic Hydrocarbon | Soluble |

| n-Hexane | Aliphatic Hydrocarbon | Soluble |

| Ethyl Acetate | Ester | Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Methanol | Alcohol | Sparingly Soluble |

| Ethanol | Alcohol | Sparingly Soluble |

| Water | Aqueous | Insoluble |

This table provides a general overview. The exact solubility can vary with temperature and the presence of impurities.

Experimental Protocol for Solubility Determination

This section outlines a standardized, self-validating protocol for the quantitative determination of isooctyl methacrylate solubility in an organic solvent.

Materials and Equipment

-

Isooctyl methacrylate (≥99% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating mantle

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps

-

Micropipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add a known excess of isooctyl methacrylate to a series of glass vials.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. An excess of the solute should remain to confirm saturation.

-

-

Sample Collection and Dilution:

-

Turn off the stirrer and allow the undissolved isooctyl methacrylate to settle.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the collected sample with a known volume of the same solvent to a concentration suitable for analysis.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of isooctyl methacrylate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accuracy.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

-

Causality Behind Experimental Choices

-

Using an excess of solute ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

-

Extended equilibration time with continuous stirring is crucial to reach a true thermodynamic equilibrium.

-

Careful sampling of the supernatant prevents the inclusion of undissolved solute, which would lead to an overestimation of solubility.

-

Analysis by chromatography provides a highly sensitive and accurate method for determining the concentration of the dissolved solute.

Factors Influencing Solubility: A Visual Representation

The solubility of isooctyl methacrylate is a dynamic property influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of isooctyl methacrylate.

-

Temperature: Increasing the temperature generally enhances the solubility of liquids and solids in organic solvents.[1][2] This is because the additional thermal energy helps to overcome the intermolecular forces between solute molecules.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility.[2]

-

Solvent Polarity: As a relatively nonpolar molecule, isooctyl methacrylate will be most soluble in solvents of similar low polarity.

-

Molecular Size: The large, branched structure of isooctyl methacrylate may affect the rate of dissolution and its miscibility with solvents having smaller molecular sizes.

Applications in Research and Development

A clear understanding of isooctyl methacrylate's solubility is crucial for its effective use in various applications:

-

Polymer Synthesis: In solution polymerization, the choice of solvent is critical as it affects the reaction kinetics, the molecular weight of the resulting polymer, and the ease of product purification.

-

Formulation of Adhesives and Coatings: The solubility of IOMA in different solvent systems is a key parameter for formulating products with desired viscosity, drying time, and film-forming properties.

-

Drug Delivery Systems: Isooctyl methacrylate-based polymers are being explored for the encapsulation and controlled release of therapeutic agents.[3] Solubility data is essential for designing and fabricating these drug delivery vehicles.[3]

Conclusion

The is a fundamental property that dictates its utility in a wide array of scientific and industrial applications. Governed by the principles of "like dissolves like," its solubility is highest in nonpolar to weakly polar solvents. For precise and reliable solubility data, a well-designed experimental protocol, as outlined in this guide, is indispensable. By considering the interplay of solute and solvent properties with external conditions, researchers can effectively harness the unique characteristics of isooctyl methacrylate for innovative material design and development.

References

- Vertex AI Search. (2025). What is the solubility of Acrylic UV Monomer in different solvents?

-

National Institutes of Health. (n.d.). Isobutyl Methacrylate | C8H14O2. PubChem. Retrieved from [Link]

- SPERA. (2025).

-

National Institutes of Health. (n.d.). Isooctyl acrylate | C11H20O2. PubChem. Retrieved from [Link]

-

ResearchGate. (2005). Measurement of the Solubilities of Vinylic Monomers in Water. Retrieved from [Link]

- ECETOC. (1995). Joint Assessment of Commodity Chemicals No. 36.

-

Axios Research. (n.d.). Isooctyl Methacrylate - CAS - 28675-80-1. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Acrylates. Matyjaszewski Polymer Group. Retrieved from [Link]

-

MDPI. (2022). Influence of Alkyl Acrylate Nature on Rheological Properties of Polyacrylonitrile Terpolymers Solutions, Spinnability and Mechanical Characteristics of Fibers. Retrieved from [Link]

- Defense Technical Information Center. (2001). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Wiley InterScience. (n.d.).

-

National Institutes of Health. (n.d.). A New Determination Method of the Solubility Parameter of Polymer Based on AIE. Retrieved from [Link]

-

ACS Publications. (2006). Cosolvent Effect and Solubility Measurement for Butyl (Meth)acrylate Polymers in Benign Environmental Supercritical Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

- DuPont. (n.d.). RESIN SOLUBILITY.

- Polymer Source. (n.d.). Solubility of polymers.

- Kinam Park, Purdue University. (n.d.). SOLUBILITY OF POLYMERS.

-

ACS Publications. (2017). Effect of Monomer Solubility on the Evolution of Copolymer Morphology during Polymerization-Induced Self-Assembly in Aqueous Solution. Macromolecules. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Glass Transition Temperature of Poly(isooctyl acrylate)

Abstract

This technical guide offers a comprehensive exploration of the glass transition temperature (Tg) of poly(isooctyl acrylate) (PIOA), a critical parameter that dictates its physical properties and performance characteristics. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document elucidates the fundamental principles of glass transition, details rigorous experimental methodologies for its determination, and examines the molecular factors that influence it. By integrating theoretical knowledge with practical, field-proven protocols, this guide serves as an authoritative resource for the accurate characterization and application of poly(isooctyl acrylate).

Introduction: The Significance of Glass Transition in Poly(isooctyl acrylate)

Poly(isooctyl acrylate) is an acrylic polymer distinguished by its characteristically low glass transition temperature, which confers its soft, tacky, and flexible nature at ambient temperatures.[1] The glass transition temperature (Tg) is a pivotal thermal property of amorphous and semi-crystalline polymers. It marks the reversible transition from a hard, rigid (glassy) state to a soft, flexible (rubbery) state as temperature increases.[2][3][4] This transition is not a first-order phase transition like melting but a kinetic phenomenon occurring over a temperature range.[5][6]

For materials like PIOA, which are extensively used in applications such as pressure-sensitive adhesives (PSAs), transdermal drug delivery systems, and as functional coatings, a precise understanding of Tg is paramount. The Tg dictates the material's viscoelastic response, directly impacting key performance metrics:

-

Adhesion and Tack: For PSAs, the optimal performance is achieved when the use temperature is above the polymer's Tg, allowing for sufficient chain mobility to wet a substrate.

-

Flexibility and Conformability: In pharmaceutical patches or specialty coatings, a low Tg ensures the material remains flexible and can conform to dynamic surfaces.

-

Service Temperature Range: The Tg defines the lower limit of the operational temperature range for applications requiring rubbery behavior.[4]

Given its importance, the accurate and reproducible measurement of Tg is a cornerstone of quality control, research and development, and material selection.[2][7]

Quantitative Data Summary

The reported glass transition temperature of poly(isooctyl acrylate) can vary depending on factors such as the polymer's molecular weight, polydispersity index (PDI), tacticity, and the specific analytical method and conditions used for measurement.[1][8] The following table summarizes typical Tg values for PIOA and a structurally similar polymer, poly(2-ethylhexyl acrylate) (P2EHA), for comparative context.

| Polymer | Glass Transition Temperature (Tg) Range (°C) | Common Analytical Technique(s) |

| Poly(isooctyl acrylate) (PIOA) | -70 to -50 °C | DSC, DMA |

| Poly(2-ethylhexyl acrylate) (P2EHA) | ~ -65 °C | DSC, DMA |

Source: Data synthesized from multiple literature sources.[1][9]

Experimental Determination of Glass Transition Temperature

Several thermal analysis techniques are employed to measure the Tg of polymers. The choice of method depends on the nature of the material, the required sensitivity, and the specific information sought. Dynamic Mechanical Analysis (DMA) is generally the most sensitive technique for detecting the glass transition, while Differential Scanning Calorimetry (DSC) is the most common and widely used method.[2][5][7]

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][10] The glass transition is observed as a step-like change in the heat capacity, resulting in a shift in the DSC thermogram's baseline.[9][10]

The standard "heat-cool-heat" cycle is critical for obtaining reliable Tg data. The first heating scan serves to erase the polymer's prior thermal history, including any internal stresses or enthalpic relaxation that may have occurred during previous processing or storage.[9][11] The subsequent controlled cooling scan establishes a uniform thermal history. The second heating scan is then used for analysis, providing a clear and reproducible measurement of the glass transition.[9][12]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(isooctyl acrylate) sample into a standard aluminum DSC pan.[9]

-

Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.

-

Hermetically seal the pan with a lid using a sample crimper.

-

Prepare an identical empty, sealed aluminum pan to serve as the reference.[13]

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[9]

-

-

Thermal Program (Heat-Cool-Heat):

-

Equilibration: Equilibrate the cell at a low temperature, typically -90°C for PIOA.[9]

-

First Heating Scan: Heat the sample from -90°C to a temperature well above the expected Tg (e.g., 50°C) at a constant rate of 10°C/min.[9]

-

Cooling Scan: Cool the sample from 50°C back to -90°C at a controlled rate, typically 10°C/min.[9]

-

Second Heating Scan: Reheat the sample from -90°C to 50°C at the same rate of 10°C/min. This scan is used for data analysis.[9]

-

-

Data Analysis:

Dynamic Mechanical Analysis (DMA)

DMA is an extremely sensitive technique for characterizing the viscoelastic properties of polymers.[2][5][14] It applies an oscillatory force to the sample and measures its mechanical response (strain) as a function of temperature.[15] The glass transition is associated with a significant change in mechanical properties, making DMA particularly well-suited for its detection.

Caption: Workflow for Tg determination using DMA.

DMA provides three common metrics for reporting Tg, which may yield slightly different temperature values[5][7]:

-

Storage Modulus (E') Onset: This represents the temperature at which the material begins to lose its stiffness and is the most conservative (lowest) Tg value.[5][14] It is particularly useful for assessing the upper-temperature limit for load-bearing applications.

-

Loss Modulus (E'') Peak: The loss modulus is related to the energy dissipated as heat. Its peak indicates the temperature at which there is maximum segmental motion within the polymer chains.

-

Tan Delta (Tan δ) Peak: Tan δ is the ratio of the loss modulus to the storage modulus (E''/E'). Its peak represents the point of maximum damping, where the material has the highest proportion of viscous response to elastic response. This is the most frequently reported Tg value from DMA analysis.[14]

Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material under a constant force as a function of temperature.[16][17] It is highly effective for measuring the coefficient of thermal expansion (CTE). The glass transition is detected as a distinct change in the slope of the dimension vs. temperature plot, corresponding to a change in the CTE.[2][7][11]

-

Sample Preparation: Prepare a flat, uniform sample of PIOA (e.g., a small, thin disk).

-

Instrument Setup:

-

Place the sample on the TMA stage.

-

Lower the expansion probe onto the sample surface and apply a minimal, constant force (e.g., 5-10 mN) to ensure contact without deforming the sample.

-

-

Thermal Program:

-

Equilibrate at a low temperature (e.g., -100°C).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above the Tg.

-

Record the change in sample dimension (probe position) versus temperature.

-

-

Data Analysis:

-

The resulting plot will show two linear regions with different slopes. The slope in the lower temperature region is the CTE of the glassy state, while the higher slope corresponds to the CTE of the rubbery state.

-

The Tg is determined as the temperature at the intersection of the tangents drawn from these two linear regions.[11]

-

Factors Influencing the Glass Transition Temperature of PIOA

The precise Tg of a given poly(isooctyl acrylate) sample is not an immutable constant but is influenced by a variety of intrinsic and extrinsic factors. Understanding these relationships is crucial for tuning material properties for specific applications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. qualitymag.com [qualitymag.com]

- 3. Using Dynamic Mechanical Analysis (DMA) to Find the Glass Transition Temperature of a Golf Ball – C-Therm Technologies Ltd. [ctherm.com]

- 4. protolabs.com [protolabs.com]

- 5. tainstruments.com [tainstruments.com]

- 6. thermalsupport.com [thermalsupport.com]

- 7. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]

- 8. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]

- 12. polymersource.ca [polymersource.ca]

- 13. scribd.com [scribd.com]

- 14. madisongroup.com [madisongroup.com]

- 15. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]

- 16. tainstruments.com [tainstruments.com]

- 17. Thermomechanical Analysis | TMA | EAG Laboratories [eag.com]

Introduction: The Molecular Blueprint of Isooctyl Methacrylate

An In-depth Technical Guide to the Spectroscopic Characterization of Isooctyl Methacrylate (IOMA)

This guide provides a detailed exploration of the spectroscopic signature of isooctyl methacrylate (IOMA), a key monomer in polymer synthesis, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers not only spectral data but also the underlying scientific principles and practical experimental protocols.

Isooctyl methacrylate (IOMA), with the CAS number 28675-80-1 and molecular formula C₁₂H₂₂O₂, is an ester of methacrylic acid and isooctyl alcohol.[1] Its structure, characterized by a methacrylate functional group and a branched octyl chain, imparts specific properties to the polymers derived from it, influencing factors like glass transition temperature, flexibility, and hydrophobicity. Accurate and comprehensive characterization of the IOMA monomer is a prerequisite for understanding its reactivity and the properties of the resulting polymers. Spectroscopic techniques like NMR and IR are indispensable tools for confirming the molecular structure, assessing purity, and studying polymerization kinetics.

This guide delves into the core of IOMA's spectroscopic identity, providing a self-validating framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure of a compound. For IOMA, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for a complete structural elucidation.

Theoretical Underpinnings of NMR

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition is known as the chemical shift (δ). The chemical shift is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint for each atom in a molecule.

Experimental Protocol for NMR Analysis of Isooctyl Methacrylate

The quality of NMR data is intrinsically linked to the meticulousness of sample preparation. The following protocol is a field-proven method for acquiring high-resolution NMR spectra of liquid monomers like IOMA.

Materials:

-

Isooctyl Methacrylate (IOMA), ≥98% purity

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes and glass wool

-

Vial for sample dissolution

Step-by-Step Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 10-20 mg of IOMA into a clean, dry vial.

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2] CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its relatively simple residual solvent peak in the ¹H NMR spectrum.[2]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

-

Filtration:

-

Data Acquisition:

-

Place the capped and labeled NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the spectra on a spectrometer with a field strength of 300 MHz or higher for optimal resolution.

-

For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.

-

For ¹³C NMR, a larger number of scans (e.g., 128 or more) will be necessary.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Use the TMS signal at 0 ppm as the internal reference for chemical shifts.

-

¹H NMR Spectrum Analysis of Isooctyl Methacrylate

The ¹H NMR spectrum of IOMA is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic Protons (C=CH₂) | ~6.1 and ~5.5 | Singlet (or narrow doublet) | 1H each |

| Methacrylate Methyl Protons (-C(CH₃)=) | ~1.9 | Singlet (or narrow triplet) | 3H |

| Methylene Protons (-O-CH₂-) | ~3.9 - 4.1 | Triplet or Doublet of doublets | 2H |

| Alkyl Protons (-CH-, -CH₂-) | ~0.8 - 1.7 | Multiplets | ~15H |

| Terminal Methyl Protons (-CH₃) | ~0.8 - 0.9 | Doublet or Triplet | 6H |

Causality behind the Chemical Shifts and Multiplicities:

-

Vinylic Protons: These protons are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=C double bond, hence their downfield chemical shifts. They often appear as two distinct signals due to their different chemical environments.

-

Methacrylate Methyl Protons: The methyl group attached to the double bond appears as a singlet or a finely split multiplet.

-

Methylene Protons (-O-CH₂-): These protons are directly attached to the oxygen atom of the ester group, which is electron-withdrawing, causing a downfield shift. Their multiplicity will depend on the coupling with the adjacent protons in the isooctyl chain.

-

Alkyl Protons: The protons of the isooctyl chain will appear in the typical upfield alkyl region. The overlapping signals will result in complex multiplets.

-

Terminal Methyl Protons: The methyl groups at the end of the isooctyl chain are the most shielded and will appear at the most upfield region of the spectrum.

¹³C NMR Spectrum Analysis of Isooctyl Methacrylate

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~167 |

| Vinylic Carbons (C=CH₂) | ~136 and ~125 |

| Methylene Carbon (-O-CH₂-) | ~65 - 70 |

| Alkyl Carbons (-CH-, -CH₂-) | ~20 - 40 |

| Methacrylate Methyl Carbon (-C(CH₃)=) | ~18 |

| Terminal Methyl Carbons (-CH₃) | ~14 |

Rationale for Chemical Shift Ranges:

-

Carbonyl Carbon: The carbonyl carbon is highly deshielded and appears significantly downfield.

-

Vinylic Carbons: The sp² hybridized carbons of the double bond appear in the midfield region.

-

Alkyl Carbons: The sp³ hybridized carbons of the isooctyl chain are found in the upfield region of the spectrum.

Visualization of IOMA's Molecular Structure and NMR Assignments

The following diagram illustrates the structure of isooctyl methacrylate and the predicted proton and carbon assignments.

Caption: Molecular structure of isooctyl methacrylate with predicted ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[4] The frequencies of these vibrations are characteristic of the bonds and functional groups present in the molecule.

Fundamental Principles of IR Spectroscopy

When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The energy of the absorbed radiation corresponds to the energy difference between the vibrational ground state and an excited state. The frequency of absorption is typically expressed in wavenumbers (cm⁻¹). The IR spectrum is a plot of absorbance or transmittance as a function of wavenumber, and the peaks in the spectrum correspond to specific functional groups.

Experimental Protocol for ATR-FTIR Analysis of Isooctyl Methacrylate

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring minimal sample preparation.[5]

Materials:

-

Isooctyl Methacrylate (IOMA)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent.

-

IR Spectrum Analysis of Isooctyl Methacrylate

The IR spectrum of IOMA is dominated by the characteristic absorption bands of the ester functional group and the alkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H stretching | Alkyl (isooctyl) |

| ~1720 | C=O stretching | Ester (methacrylate) |

| ~1638 | C=C stretching | Alkene (methacrylate) |

| ~1465 and ~1380 | C-H bending | Alkyl (isooctyl) |

| ~1160 | C-O stretching | Ester (methacrylate) |

Interpretation of Key Absorption Bands:

-